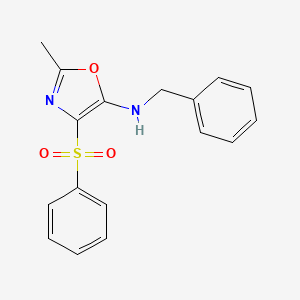

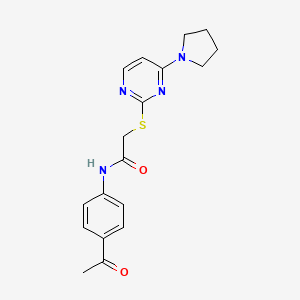

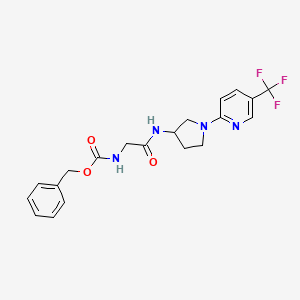

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine" is a chemical that appears to be related to various research areas, including organic synthesis and electrochemical behavior. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves transformations that could be relevant to the synthesis of the target compound. For instance, the Dimroth rearrangement described in paper involves the isomerization of amino triazole derivatives, which could potentially be applied to the synthesis of oxazolamine derivatives by modifying the

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Some novel derivatives of the compound have been synthesized and tested for their antimicrobial activities. The synthesis involved reactions of various ester ethoxycarbonylhydrazones with several primary amines. Compounds derived from such processes were found to possess moderate to good antimicrobial activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Chemical Space Mining and Solid-Phase Synthesis

The utility of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and benzenesulfonyl chloride, has been demonstrated in different chemical transformations, including solid-phase synthesis. This approach enabled the production of diverse privileged scaffolds through unusual rearrangements, showcasing the compound's role in facilitating the exploration and exploitation of chemical space (Veronika Fülöpová, M. Soural, 2015).

Nucleophilic Reactions and Synthesis of Privileged Scaffolds

Investigations into the nucleophilic reactions of derivatives of "4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine" have led to the synthesis of various privileged scaffolds, such as 4-carboxy-s-triazolo[4,3-a]quinoxalin-1(2H)-ones and their esters or amides. These findings are essential for understanding the reactivity of such compounds and their utility in synthesizing complex heterocyclic structures (J. M. Hamby, L. Bauer, 1987).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride are known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases play crucial roles in various biological processes, including digestion, immune response, and blood clotting.

Mode of Action

Compounds with similar structures, such as 4-(2-aminoethyl)benzenesulfonyl fluoride, are known to covalently modify the hydroxyl of serine residues, causing an additional mass to be added to each modified residue . This modification can inhibit the activity of the target enzymes.

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-13-19-17(23(20,21)15-10-6-3-7-11-15)16(22-13)18-12-14-8-4-2-5-9-14/h2-11,18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKADJOTLOHMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

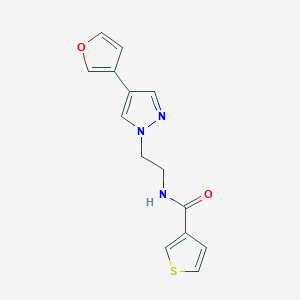

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)

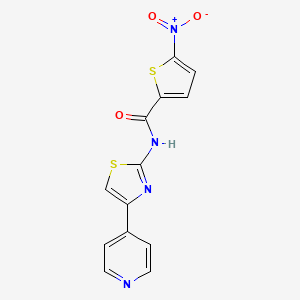

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)

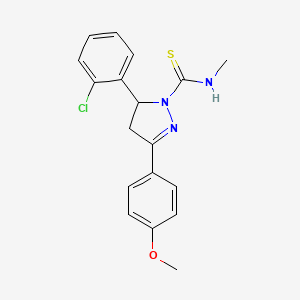

![N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2565731.png)